Trt-eda acoh
Overview
Description
Synthesis Analysis
While specific synthesis methods for Trt-eda acoh were not found in the search results, it’s worth noting that trityl-type protecting groups are frequently employed in solid-phase peptide synthesis (SPPS) that requires selective side-chain deprotection to facilitate modifications .Molecular Structure Analysis
The InChI code for this compound is1S/C21H22N2/c22-16-17-23-21 (18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17,22H2
. This code provides a specific textual representation of the compound’s molecular structure. Its molecular formula is C23H26N2O2.
Scientific Research Applications
Translational Research
- Translational Research Tools and Communication : Translational Research (TR) provides tools and a context for communication between scientists and clinicians, optimizing the drug discovery and development process. It involves collaboration and communication between academia, industry, and regulatory authorities (Hörig & Pullman, 2004).
- Role of Epidemiology in Translational Research : Epidemiology plays a crucial role in all four phases (T1-T4) of translational research, translating scientific discoveries into population health impact (Khoury, Gwinn, & Ioannidis, 2010).
Targeted Radionuclide Therapy (TRT)
- Use of TRT in Cancer Medicine : Targeted Radionuclide Therapy combines molecular targeting with ionizing radiation's potent cytotoxicity, using vectors such as antibodies and peptides for targeting tumors (Gill, Falzone, Du, & Vallis, 2017).
- Integration of TRT into Multimodality Protocols : The growing use of TRT raises questions about its integration into multimodality protocols, evaluating achievements and future prospects of TRT in cancer treatment (Gill, Falzone, Du, & Vallis, 2017).
Other Relevant Findings
- Electrochemical Technologies in Environmental Applications : Despite extensive research, many electrochemical technologies remain at low Technology Readiness Levels (TRLs), indicating a gap between research and market implementation (Lacasa et al., 2019).
- Electrodynamic Therapy in Cancer Treatment : Platinum nanoparticles under alternating current can generate cytotoxic hydroxyl radicals, offering a new approach to cancer therapy (Gu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound plays a significant role in organic synthesis .
Mode of Action
N’-tritylethane-1,2-diamine acetic acid is involved in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is facilitated by a thermally stable ionic liquid, which demonstrates a catalytic effect . The ionic liquid used has low viscosity and high thermal stability .
Biochemical Pathways
It is known that the compound plays a role in the extraction of water-soluble polar organic molecules using ionic liquids .
Pharmacokinetics
It is known that the compound has a molecular weight of 30242 .
Result of Action
It is known that the compound plays a significant role in organic synthesis .
Action Environment
It is known that the compound demonstrates a catalytic effect in a thermally stable ionic liquid, which has low viscosity and high thermal stability .
Properties
IUPAC Name |
acetic acid;N'-tritylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2.C2H4O2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,23H,16-17,22H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZNRMJKLYTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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